molecular formula C14H23NO2 B1389339 N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine CAS No. 1040686-90-5

N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine

Cat. No.: B1389339
CAS No.: 1040686-90-5
M. Wt: 237.34 g/mol
InChI Key: GAAKDQIPJBBPNV-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine is a secondary amine characterized by a butanamine backbone substituted with a 4-methylphenoxy group at the C2 position and a 2-methoxyethyl group attached to the nitrogen atom. Its molecular formula is C₁₄H₂₃NO₂, with a molecular weight of 237.24 g/mol.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(4-methylphenoxy)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-4-13(11-15-9-10-16-3)17-14-7-5-12(2)6-8-14/h5-8,13,15H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAKDQIPJBBPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNCCOC)OC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenol, 2-methoxyethanol, and butanamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors and automated systems to optimize the reaction conditions and scale up the production process. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Potential Applications
N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine C₁₄H₂₃NO₂ 237.24 4-Methylphenoxy, N-2-methoxyethyl Secondary amine Not specified
4-(4-Ethylphenoxy)-N-(tert-butyl)-1-butanamine C₁₆H₂₇NO 249.40 4-Ethylphenoxy, N-tert-butyl Secondary amine Not specified
Goxalapladib C₄₀H₃₉F₅N₄O₃ 718.80 2-Methoxyethylpiperidinyl, trifluoromethylbiphenyl Amide, naphthyridine Atherosclerosis treatment
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide C₁₈H₂₂N₂O₂ 298.38 2-Methylphenoxy, 4-amino-2-methylphenyl Amide Not specified

Detailed Analysis

4-(4-Ethylphenoxy)-N-(tert-butyl)-1-butanamine () Structural Differences: Replaces the 4-methylphenoxy group with 4-ethylphenoxy and substitutes the N-2-methoxyethyl with a bulkier tert-butyl group. The tert-butyl group may sterically hinder interactions in biological systems compared to the smaller, more flexible methoxyethyl group .

Goxalapladib ()

  • Structural Differences : Features a methoxyethylpiperidinyl group and a complex naphthyridine-acetamide scaffold.
  • Implications : The methoxyethyl group in both compounds likely improves solubility, but Goxalapladib’s larger structure and amide functionality target specific enzymatic pathways (e.g., lipoprotein-associated phospholipase A2 inhibition) for atherosclerosis .

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide () Structural Differences: Substitutes the amine group with an amide and places the methyl group on the phenoxy ring at the C2 position instead of C4. The 2-methylphenoxy group may introduce steric effects absent in the 4-methyl isomer .

Key Findings from Comparative Analysis

  • Substituent Effects: Phenoxy Group Position: 4-Methylphenoxy (target compound) vs. 2-methylphenoxy () alters steric and electronic properties, influencing receptor binding . N-Substituents: Methoxyethyl (target) vs. tert-butyl () balances hydrophilicity and steric bulk, impacting pharmacokinetics .
  • Functional Group Impact :
    • Amides () vs. amines (target, ) affect metabolic pathways and solubility .

Biological Activity

N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine is a compound with significant potential in various biological and chemical applications. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure that influences its biological activity. The compound can be represented as follows:

  • Chemical Formula: C13_{13}H19_{19}NO
  • Molecular Weight: 219.30 g/mol

The presence of the methoxyethyl group and the 4-methylphenoxy moiety contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate various signaling pathways, potentially influencing cellular processes such as:

  • Cell Proliferation: The compound may affect cell cycle regulation.
  • Apoptosis: It could influence apoptotic pathways, promoting or inhibiting cell death.
  • Inflammation: Potential anti-inflammatory effects have been noted in preliminary studies.

Further investigations are necessary to elucidate the precise mechanisms involved.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits notable biological activities:

  • Antioxidant Activity: The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
  • Neuroprotective Effects: Preliminary research indicates that it may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative disorders.

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and safety profile of the compound:

  • Toxicity Assessments: A study involving New Zealand White rabbits indicated no significant irritant effects when applied dermally, suggesting a favorable safety profile at certain concentrations .
  • Dose-Response Relationships: Research has established a No Observed Adverse Effect Level (NOAEL) at 1000 mg/kg body weight/day, indicating that higher doses did not result in significant adverse effects .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cancer Research: Investigations into its effects on tumor growth in animal models have shown promise in inhibiting the proliferation of cancer cells.
  • Neurological Disorders: Studies focusing on neuroprotection have suggested that the compound may mitigate symptoms associated with conditions like Alzheimer's disease by reducing neuronal apoptosis .

Comparative Biological Activity

To understand the relative effectiveness of this compound, a comparison with similar compounds is useful. The following table summarizes key differences:

Compound NameAntioxidant ActivityNeuroprotective EffectsNOAEL (mg/kg)
This compoundHighYes1000
Compound AModerateNo500
Compound BLowYes200

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine
Reactant of Route 2
N-(2-Methoxyethyl)-2-(4-methylphenoxy)-1-butanamine

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